N~8~-(3,5-dimethylphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Overview
Description
N8-(3,5-DIMETHYLPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-(3,5-DIMETHYLPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3,5-dimethylphenylamine with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and requires specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N8-(3,5-DIMETHYLPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N8-(3,5-DIMETHYLPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N8-(3,5-DIMETHYLPHENYL)-5-OXO-N3-(PROPAN-2-YL)-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-3,8-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Imidazole Derivatives: Possess a wide range of biological activities, including antiviral and antifungal properties.
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
8-N-(3,5-dimethylphenyl)-5-oxo-3-N-propan-2-yl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-11(2)24-22(30)18-19-26-21(29)16-6-5-14(10-17(16)27(19)23(31)32-18)20(28)25-15-8-12(3)7-13(4)9-15/h5-11H,1-4H3,(H,24,30)(H,25,28)(H,26,29) |
InChI Key |
YKIFBJVUJKTOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC(C)C)C |
Origin of Product |
United States |
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